Nonabine - 16985-03-8

Nonabine

Catalog Number: EVT-277527
CAS Number: 16985-03-8
Molecular Formula: C25H33NO2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nonabine is an antiemetic.
Source and Classification

Nonabine is derived from the cannabis plant but is synthesized through chemical processes in laboratories. It is classified as a cannabinoid due to its interaction with the endocannabinoid system, particularly its affinity for cannabinoid receptors. This classification places Nonabine among compounds that exhibit therapeutic potential for various conditions, including nausea and pain management.

Synthesis Analysis

The synthesis of Nonabine involves several intricate steps that utilize commercially available precursors. One prominent method includes:

  1. Starting Materials: The synthesis begins with the reaction of 4-pentenoic acid derivatives.
  2. Cyclization: A critical step involves cyclization, where a ring structure is formed through the reaction of an amine with an acid derivative.
  3. Amide Formation: Following cyclization, amide formation occurs, which further stabilizes the molecular structure.
  4. Purification: The final product undergoes purification processes such as recrystallization or chromatography to isolate Nonabine from byproducts and unreacted materials.
Molecular Structure Analysis

Nonabine has a complex molecular structure that can be represented by its chemical formula C19H27N3OC_{19}H_{27}N_{3}O. The structural analysis reveals:

  • Carbon Backbone: The molecule consists of a long carbon chain that contributes to its hydrophobic characteristics.
  • Functional Groups: Key functional groups include amines and esters that play significant roles in its biological activity.
  • Three-Dimensional Configuration: The stereochemistry of Nonabine affects its interaction with cannabinoid receptors, influencing its efficacy as an antiemetic agent.

Molecular modeling studies suggest that the spatial arrangement of atoms allows for optimal binding to cannabinoid receptors, enhancing its therapeutic effects .

Chemical Reactions Analysis

Nonabine participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction type is crucial during the formation of amides from carboxylic acids and amines.
  2. Electrophilic Addition: The unsaturated bonds in the carbon chain allow for electrophilic addition reactions that can modify the compound for enhanced properties.
  3. Hydrolysis: Nonabine can undergo hydrolysis under certain conditions, leading to the breakdown of functional groups and potentially altering its pharmacological activity.

These reactions are vital for both the synthesis of Nonabine and its potential derivatization to create analogs with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of Nonabine primarily involves its interaction with cannabinoid receptors in the body:

  • Cannabinoid Receptor Binding: Nonabine exhibits a high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system.
  • Inhibition of Neurotransmitter Release: By binding to these receptors, Nonabine inhibits neurotransmitter release from vagal afferent terminals, effectively reducing nausea signals sent to the brain.
  • Modulation of Emetogenic Pathways: It also modulates pathways involved in emesis (vomiting), acting on specific brain regions responsible for nausea control.

Research indicates that compounds like Nonabine may produce fewer psychoactive effects compared to traditional cannabinoids, making them suitable for clinical use .

Physical and Chemical Properties Analysis

The physical and chemical properties of Nonabine are critical for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 323.44 g/mol.
  • Solubility: Nonabine is soluble in organic solvents but has limited solubility in water, affecting its formulation for medicinal use.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Elemental analysis shows a composition of approximately 79.11% carbon, 8.76% hydrogen, 3.69% nitrogen, and 8.43% oxygen .

Applications

Nonabine has several significant applications in scientific and medical fields:

  1. Antiemetic Therapy: Its primary application is as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy treatments.
  2. Research Tool: In pharmacological research, Nonabine serves as a model compound for studying cannabinoid receptor interactions and developing new therapeutic agents.
  3. Potential Analogs Development: Ongoing research aims to develop analogs of Nonabine that may possess enhanced efficacy or reduced side effects compared to existing cannabinoids.
Historical Development & Contextualization of Nonabine in Medicinal Chemistry

Emergence of Synthetic Cannabinoid Analogs in 20th-Century Pharmacology

The mid-20th century witnessed a paradigm shift in cannabinoid research, transitioning from plant-derived extracts to rationally designed synthetic analogs. This shift was catalyzed by the structural elucidation of Δ9-tetrahydrocannabinol (Δ9-THC) by Mechoulam in 1964 [5], which provided the foundational template for synthetic modifications. Early synthetic efforts focused on classical cannabinoids—tricyclic terpenoid structures retaining the benzopyran core of Δ9-THC. Notable among these were Δ6a,10a-THC and its hexyl derivative synhexyl (Figure 1), investigated in the 1940s–1950s for their psychotropic properties [5]. These compounds established the first structure-activity relationships (SAR), revealing that catalepsy and hypothermia in murine models correlated with psychoactivity [1] [5].

The 1970s–1980s saw diversification into non-classical structural scaffolds:

  • Cyclohexylphenols (e.g., CP 55,940), characterized by bicyclic/heterocyclic cores lacking the pyran ring
  • Aminoalkylindoles (e.g., WIN 55,212-2), featuring indole-based pharmacophoresThese classes demonstrated higher CB1 receptor binding affinity and efficacy than Δ9-THC, attributed to their full agonist profiles versus the partial agonism of natural THC [1] [3]. Concurrently, cannabinoid receptor subtypes (CB1 and CB2) were identified (1990–1993), enabling targeted drug design [1] [9]. By the late 1980s, synthetic cannabinoids had evolved beyond psychoactivity probes to candidates for therapeutic applications, including analgesia and antiemesis [3] [9].

Table 1: Key Structural Classes of 20th-Century Synthetic Cannabinoids

EraStructural ClassPrototype CompoundReceptor AffinityTherapeutic Exploration
1940s–1960sClassical (Dibenzopyrans)SynhexylModerate CB1 affinityPsychoactivity screening
1970s–1980sNon-classical (Cyclohexylphenols)CP 55,940High CB1/CB2 affinityPain, inflammation
1980s–1990sAminoalkylindolesWIN 55,212-2Enhanced CB1 efficacy (full agonist)Neuropharmacology probes

Nonabine’s Discovery: Bridging Cannabinoid Structural Mimicry and Functional Divergence

Nonabine (BRL-4664), synthesized in the early 1980s, exemplified strategic structural mimicry of Δ9-THC with deliberate modifications to attenuate psychoactivity. Its core structure retained the chromen-5-ol scaffold of classical cannabinoids but introduced critical innovations:

  • C7 substitution: A 1,2-dimethylheptyl chain replaced Δ9-THC’s pentyl group, enhancing lipophilicity and metabolic stability
  • C4 aromatic ring: A pyridine moiety substituted for Δ9-THC’s cyclohexene, modulating electronic properties and receptor interaction
  • Rigidification: Dimethyl substitution at C2 constrained molecular conformation [7]

Pharmacological profiling revealed Nonabine’s functional divergence from Δ9-THC:

  • Receptor Binding: High affinity for CB1 receptors (Ki ~nM range), but partial agonist efficacy versus full agonism of contemporaneous SCBs like JWH-018 [1] [3]
  • Functional Activity: Potent antiemetic effects in ferret and dog models of cisplatin-induced vomiting, comparable to chlorpromazine but with minimal catalepsy at therapeutic doses [7]
  • Neurophysiological Profile: Quantitative EEG studies in humans demonstrated sedation without Δ9-THC-like euphoria or perceptual alterations, suggesting low abuse liability [7]

Nonabine’s design reflected a broader trend in 1980s medicinal chemistry: optimizing pharmacokinetic properties while decoupling therapeutic effects from psychoactivity. Its dimethylheptyl side chain became a template for later analogs (e.g., HU-210), validating Nonabine’s role as a structural bridge between first-generation cannabinoids and modern SCBs [1] [7].

Table 2: Structural and Functional Comparison of Nonabine with Contemporary Cannabinoids

CompoundCore StructureKey ModificationsCB1 AgonismPrimary Therapeutic Effect
Δ9-THCDibenzopyranNone (natural product)Partial agonistPsychoactivity
SynhexylHexyl-dibenzopyranC3 hexyl chainPartial agonistEarly antiemesis trials
CP 55,940CyclohexylphenolNon-classical bicyclic coreFull agonistAnalgesic potency standard
NonabineChromen-5-ol + pyridineC7 dimethylheptyl, C4 pyridinePartial agonistTargeted antiemesis (non-psychoactive)

Temporal Evolution of Anti-Emesis Research (1980s Paradigms)

The 1980s marked a critical period in antiemetic research, driven by the clinical challenge of chemotherapy-induced nausea and vomiting (CINV). Cisplatin, a highly emetogenic chemotherapeutic, became the standard challenge agent in preclinical models [7] [9]. Research paradigms shifted from phenothiazines (e.g., chlorpromazine) to neurotransmitter-targeted agents:

  • Serotonin (5-HT3) antagonists: Ondansetron analogues dominated clinical development, validating receptor-specific antiemesis
  • Dopamine D2 antagonists: Remained prevalent but limited by extrapyramidal side effects
  • Cannabinoid-based approaches: Exploited the brainstem’s dense CB1 expression to modulate vomiting reflexes [9]

Nonabine was evaluated in this context through methodologically rigorous studies:

  • Preclinical Models: Demonstrated dose-dependent suppression of cisplatin-induced emesis in ferrets (ED50: 0.25 mg/kg), with efficacy linked to CB1 agonism in the dorsal vagal complex [7] [9]
  • Clinical Trials: Double-blind studies in cancer patients (1981–1983) compared Nonabine (0.5–2 mg oral) with chlorpromazine (25–50 mg). Primary endpoints included emesis frequency and nausea severity, revealing equivalent efficacy (70–80% response rates) [7]
  • Mechanistic Differentiation: Unlike dopamine antagonists, Nonabine did not induce prolactin elevation or dystonia. Its antiemetic effect correlated with EEG slow-wave augmentation, suggesting CNS penetration without psychotropic sequelae [7]

Despite promising data, Nonabine’s development was eclipsed by 5-HT3 antagonists by the late 1980s. This reflected not efficacy limitations but pharmacoeconomic and regulatory factors:

  • The imminent approval of ondansetron (1984) redirected research investment
  • Regulatory caution regarding chronic cannabinoid exposure persisted despite Nonabine’s favorable safety data
  • Synthesis complexity (stereoselective dimethylheptyl installation) complicated scale-up [7] [9]

Table 3: Key Anti-Emesis Research in the 1980s: Methodologies and Outcomes

Research FocusExperimental ModelsKey FindingsImpact on Nonabine Development
Cisplatin emesis mechanismFerret/dog vomiting assaysValidated brainstem CB1 receptors as targetsRationalized Nonabine’s efficacy
Clinical trial designDouble-blind, active comparatorNonabine ≈ chlorpromazine in efficacyEstablished proof-of-concept
NeuropharmacologyQuantitative EEGSedation without euphoria or cognitive distortionSupported low abuse liability claim

Nonabine remains a chemically significant case study in structure-driven functional divergence, illustrating how strategic molecular modifications can uncouple therapeutic effects from undesirable pharmacodynamics in cannabinoid pharmacology.

Properties

CAS Number

16985-03-8

Product Name

Nonabine

IUPAC Name

2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3

InChI Key

YHUDSHIRWOVVCV-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O

Solubility

Soluble in DMSO

Synonyms

7-(1,2-dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol
BRL 4664
BRL-4664
nonabine

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.